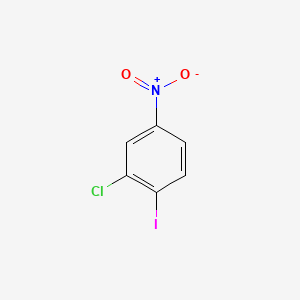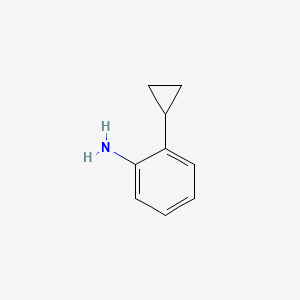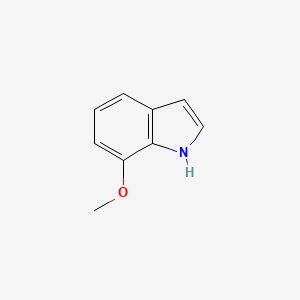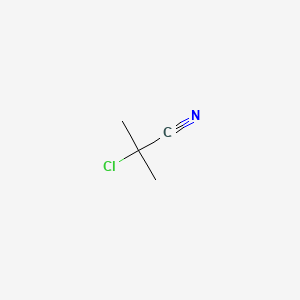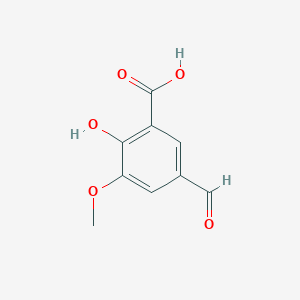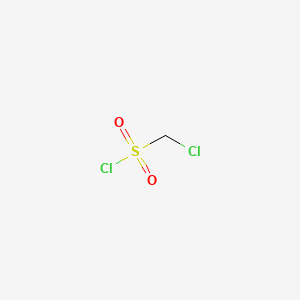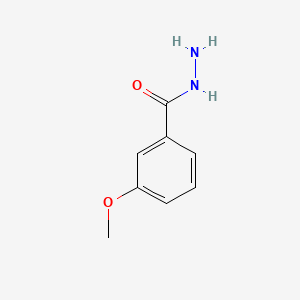
Pyrazinecarbonyl chloride
Overview
Description
Pyrazinecarbonyl chloride, also known as 2-Pyrazinecarbonyl chloride, is a compound with the molecular formula C5H3ClN2O . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of halogenopyrazines, such as Pyrazinecarbonyl chloride, can be achieved by halogenation of pyrazinones with phosphoryl or other acid halides .Molecular Structure Analysis
The molecular weight of Pyrazinecarbonyl chloride is 142.54 . Its InChI code is 1S/C5H3ClN2O/c6-5(9)4-3-7-1-2-8-4/h1-3H and the InChI key is TXJKATOSKLUITR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Pyrazinecarbonyl chloride is a solid at room temperature. It has a density of 1.4±0.1 g/cm3, a boiling point of 214.5±20.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C .Scientific Research Applications
Pharmaceutical Intermediates
2-Pyrazinecarbonyl chloride is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity with other organic molecules makes it a valuable building block in drug development .
Antitubercular Agents
It serves as a precursor in the synthesis of N-Arylpyrazine derivatives, which have been evaluated for their antitubercular properties. This application is significant given the ongoing need for effective treatments against tuberculosis .
Therapeutic Compounds
Pyrazine derivatives, including those derived from 2-Pyrazinecarbonyl chloride, have shown potential therapeutic value in treating diseases due to their biological activities .
Anti-Inflammatory and Antidepressants
Pyrazine compounds are explored for their use as anti-inflammatory and antidepressant agents, expanding the scope of 2-Pyrazinecarbonyl chloride’s applications in medicine .
Safety And Hazards
properties
IUPAC Name |
pyrazine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O/c6-5(9)4-3-7-1-2-8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJKATOSKLUITR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173592 | |
| Record name | Pyrazinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazinecarbonyl chloride | |
CAS RN |
19847-10-0 | |
| Record name | 2-Pyrazinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19847-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazinecarbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019847100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrazinecarbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-pyrazinecarbonyl chloride a valuable building block in organic synthesis, particularly in the context of the research presented?
A: 2-pyrazinecarbonyl chloride serves as a versatile precursor for creating complex heterocyclic compounds. Its reactivity with nucleophiles, such as pyrazolinones, enables the formation of new carbon-nitrogen bonds. [, ] This characteristic is highlighted in the research papers, where it is employed to synthesize derivatives of pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin-4(1H)-one, a novel tricyclic ring system, and other fused pyrimidone derivatives. [, ] The chloride acts as a leaving group, facilitating the cyclization reaction and the formation of the desired tricyclic structures.
Q2: Could you elaborate on the reaction conditions and the role of calcium hydroxide in the synthesis of the tricyclic ring systems using 2-pyrazinecarbonyl chloride?
A: The synthesis of the pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin-4(1H)-ones involves reacting either 1-substituted or 1,3-disubstituted 2-pyrazolin-5-ones with 2-pyrazinecarbonyl chloride. [] This reaction is typically carried out in the presence of calcium hydroxide (Ca(OH)2) in refluxing 1,4-dioxane. [] Calcium hydroxide acts as a base, deprotonating the pyrazolinone, which enhances its nucleophilicity and facilitates the attack on the electrophilic carbonyl group of 2-pyrazinecarbonyl chloride. [] This results in the formation of an amide bond, crucial for building the desired tricyclic framework.
Q3: The research mentions obtaining a mixture of the desired tricyclic product and an intermediate. What is the nature of this intermediate and how is it converted to the final product?
A: During the synthesis, the reaction may not directly yield the desired tricyclic system. Instead, a mixture of the tricyclic product and an intermediate, 4-pyrazinoylpyrazol-5-ol, can form. [] This intermediate arises from the initial attack of the pyrazolinone on 2-pyrazinecarbonyl chloride, forming an open-chain structure. To drive the reaction towards the desired tricyclic ring system, a treatment with hydrochloric acid (HCl) in a chloroform/methanol mixture is employed. [] The acidic conditions catalyze the intramolecular nucleophilic substitution of the hydroxyl group in the 4-pyrazinoylpyrazol-5-ol intermediate by the nitrogen atom in the pyrazole ring, leading to the closure of the third ring and formation of the final tricyclic product. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

